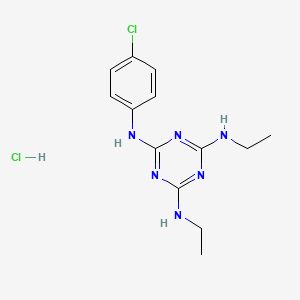
N2-(4-chlorophenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a triazine derivative with a chlorophenyl group and two ethylamine groups attached. Triazines are a class of nitrogen-containing heterocycles. The chlorophenyl group is a common motif in many pharmaceuticals and the ethylamine groups could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring at the core, with the various substituents attached. The presence of the nitrogen atoms in the ring and the amine groups could result in various hydrogen bonding interactions .Chemical Reactions Analysis
As a triazine derivative, this compound could potentially undergo reactions at the nitrogen atoms in the triazine ring or at the amine groups. The chlorophenyl group might also be able to participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar triazine ring and amine groups could result in the compound having some degree of solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
Studies have demonstrated the use of triazine derivatives for antimicrobial applications. For instance, triazine-based compounds have shown potential in treating cellulose fibers to produce biocidal materials. Upon treatment with diluted household bleach, these materials exhibit excellent antimicrobial properties against both Gram-positive and Gram-negative bacteria, offering a sustainable approach to producing antimicrobial textiles (Zhiming Jiang et al., 2014). Additionally, the regenerability and stability of antibacterial cellulose containing triazine N-halamine highlight the potential for durable and renewable antimicrobial functions, making it suitable for a broad range of applications (Lin Li et al., 2016).
Material Science
In material science, triazine derivatives have been utilized to improve the flame retardancy of polypropylene composites. The synthesis of sym-2,4,6-trisubstituted-s-triazine derivatives and their incorporation into polypropylene have shown to significantly enhance flame retardant properties, marking an important step towards safer and more sustainable materials (A. Aldalbahi et al., 2020).
Future Directions
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6.ClH/c1-3-15-11-18-12(16-4-2)20-13(19-11)17-10-7-5-9(14)6-8-10;/h5-8H,3-4H2,1-2H3,(H3,15,16,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMOAOOIEVQWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(tert-butyl)benzyl]-4-nitro-1H-imidazole](/img/structure/B2533950.png)
![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)
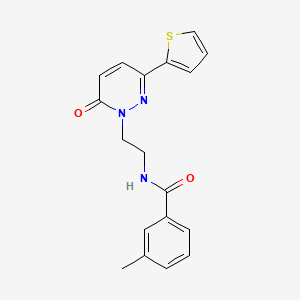
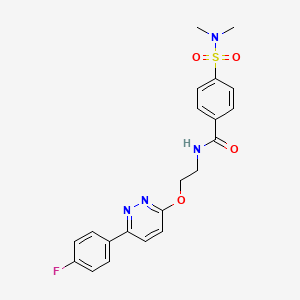

![N-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2533958.png)
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine](/img/structure/B2533960.png)
![2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2533961.png)
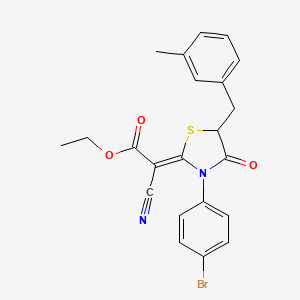
![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)
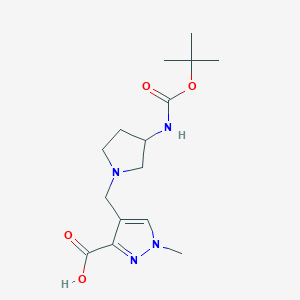
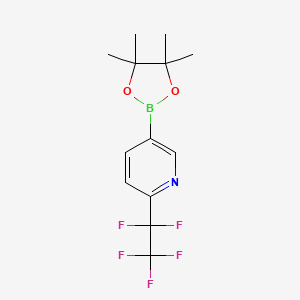
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)

